1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid - 885269-03-4

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Catalog Number: EVT-1750896
CAS Number: 885269-03-4
Molecular Formula: C14H15ClF3NO4S
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate

  • Compound Description: This compound is a pyridine-based molecule with documented applications in pharmaceutical research. A specific method for its production, along with its salts and monohydrate form, is described in one of the provided patents. []
  • Relevance: This compound shares a similar scaffold with 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, particularly the presence of the 4-chloro-3-(trifluoromethyl)phenyl group. The presence of this shared moiety, frequently incorporated for its potential to enhance biological activity and modulate physicochemical properties, allows for a structural correlation between the two compounds. []

4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)

  • Compound Description: This compound, AA-115/APG-115, represents a potent and orally active murine double minute 2 (MDM2) inhibitor. This compound has demonstrated significant anti-cancer properties, effectively causing complete and long-lasting tumor regression in vivo. It is currently undergoing phase I clinical trials for cancer treatment. []
  • Relevance: Both AA-115/APG-115 and 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid belong to the class of carboxylic acids, indicated by the presence of the -COOH functional group. This shared functionality suggests potential similarities in their physicochemical properties and biological activities. Additionally, both compounds contain halogenated aromatic rings, contributing to their potential for biological activity and pharmaceutical relevance. []

(S)-1-((S)-2-{[1-(4-Amino-3-chlorophenyl)methanoyl]amino}-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic Acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)amide (VX-765)

  • Compound Description: VX-765 acts as a prodrug for (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)methanoyl]amino}-3,3-dimethyl-butanoyl)pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198), a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases. VRT-043198 displays significant selectivity, demonstrating 100- to 10,000-fold greater potency against caspase-1 compared to caspases-3 and -6 through -9. Preclinical studies highlight VX-765's potential therapeutic benefits, including reduced disease severity and inflammation in rheumatoid arthritis and skin inflammation models. []
  • Relevance: While VX-765 and 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid possess different core structures, they share the presence of a chlorinated phenyl group. This structural similarity hints at potential commonalities in their physicochemical properties and interactions with biological targets. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound features in the development of pharmaceutical agents, notably in an eight-step synthesis detailed in one of the provided papers. []
  • Relevance: Similar to 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, this compound incorporates a trifluoromethyl (-CF3) group attached to a phenyl ring. The presence of this -CF3 group, known to influence a molecule's metabolic stability and lipophilicity, suggests a potential strategy for enhancing the pharmacokinetic properties of both compounds. []
  • Compound Description: This specific furo[3,2-c]pyridine derivative is a key intermediate in the synthesis of various heterocyclic compounds. Its preparation and reactions, including transformations into related heterocycles, are described in one of the provided papers. []
  • Relevance: The compound shares a structural resemblance with 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid through the presence of the 3-(trifluoromethyl)phenyl moiety. This shared feature suggests that both compounds might belong to a larger chemical series or have been explored within a similar research context, potentially targeting similar biological pathways. []
  • Compound Description: These compounds are a series of cyclohexane carboxylic acids with a substituted indole moiety. Research highlights their potent in vitro inhibition of the human classical complement pathway, suggesting potential therapeutic applications in complement-mediated diseases. In vivo studies further demonstrate their efficacy in suppressing the complement-dependent reverse passive Arthus reaction (RPAR) in guinea pigs. []
  • Relevance: Both this series of compounds and 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid share the cyclohexane-1-carboxylic acid core structure. This structural similarity indicates that these compounds could belong to the same chemical class and might exhibit overlapping pharmacological profiles. The variation in substituents attached to the core structure might contribute to differences in potency and selectivity for specific targets. []

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)

  • Compound Description: PF-06409577 acts as a direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. Its primary metabolic pathway in animals and humans is glucuronidation, resulting in the formation of an acyl glucuronide metabolite that retains selective activation of human β1-containing AMPK isoforms. Studies have explored its potential as a therapeutic agent for treating diabetic nephropathy. [, ]
  • Relevance: Similar to 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, PF-06409577 is a carboxylic acid derivative, as evidenced by the -COOH functional group. This structural feature suggests they might share similar physicochemical properties. Both compounds contain halogenated aromatic rings, a characteristic frequently observed in bioactive molecules. [, ]
  • Compound Description: This compound stands out for its distinct crystal structure, which features two independent molecules in the asymmetric unit, each forming centrosymmetric dimers via O—H⋯O hydrogen bonds between carboxyl groups. []
  • Relevance: This compound and 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid belong to the carboxylic acid class, as indicated by the -COOH group. Additionally, both feature a trifluoromethyl (-CF3) substituent. This shared structural motif suggests potential similarities in their physicochemical properties and potential for biological activity. []

Properties

CAS Number

885269-03-4

Product Name

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

IUPAC Name

1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid

Molecular Formula

C14H15ClF3NO4S

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H15ClF3NO4S/c15-11-5-4-9(8-10(11)14(16,17)18)24(22,23)19-13(12(20)21)6-2-1-3-7-13/h4-5,8,19H,1-3,6-7H2,(H,20,21)

InChI Key

AGVOBJHDRFDZOS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.